5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining a furan ring and an oxadiazole-pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminofurazan with oxalic acid, leading to the formation of the oxadiazole ring . This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The choice of solvents, catalysts, and purification methods is also critical to achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the oxadiazole-pyrazine moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It may serve as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism by which 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Electronic Properties: In OLEDs and photovoltaic devices, the compound’s electron-withdrawing and donating groups facilitate charge transport and light emission, enhancing device performance.
Comparison with Similar Compounds
5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared with other similar compounds such as:
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Lacks the furan ring, which may affect its electronic properties and reactivity.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Contains a sulfur atom instead of oxygen, leading to different chemical and physical properties.
Quinoxaline Derivatives: Similar heterocyclic structure but with different substituents, influencing their biological and electronic applications.
The uniqueness of this compound lies in its combination of the furan ring and oxadiazole-pyrazine moiety, which imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H4N4O2 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
5-(furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C8H4N4O2/c1-2-6(13-3-1)5-4-9-7-8(10-5)12-14-11-7/h1-4H |
InChI Key |
MIGWGWNABILZHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.